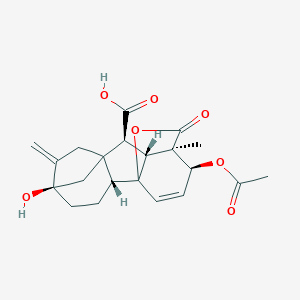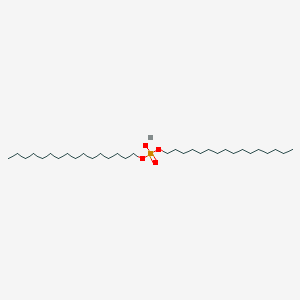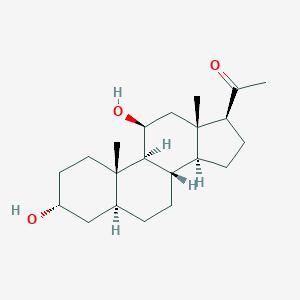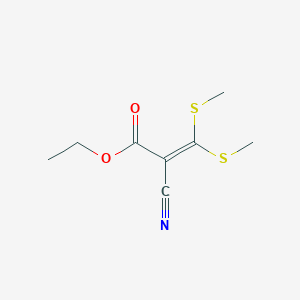
Acrophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrophylline is a natural alkaloid compound found in various plant species, including the leaves of the tea plant (Camellia sinensis). It has been studied for its potential therapeutic effects, particularly in the respiratory and cardiovascular systems.
Wissenschaftliche Forschungsanwendungen
Antiallergic Activities
Acrophylline has been studied for its antiallergic properties. Research has shown that synthetic acrophylline can reduce plasma leakage in mouse ear in a passive cutaneous anaphylactic reaction. Additionally, it has been observed to suppress mast cell degranulation in a dose-dependent manner. This suggests that its antiallergic effect might occur through the suppression of mast cell degranulation, indicating potential therapeutic applications in allergy treatment (Huang, Lin, Kuo, & Wang, 1995).
Ethylene Biosynthesis and Fruit Ripening
Although not directly related to acrophylline, studies on the biosynthesis of ethylene, a process involving enzymes like ACS and ACO, are relevant. For instance, research on the effects of ethylene and 1-methylcyclopropene on apple fruit volatile biosynthesis and gene expression has identified genes that change significantly in response to these treatments. Such research may have implications for understanding the biochemical pathways in which compounds like acrophylline might interact (Yang et al., 2016).
Interaction with Cholinergic Systems
Research has also been conducted on the influence of antimuscarinic substances on acetylcholine synthesis by rat cerebral cortex. These studies are essential for understanding how acrophylline may interact with neurotransmitter systems, particularly in the context of neurological functioning and disorders (Bertels-Meeuws & Polak, 1968).
Eigenschaften
CAS-Nummer |
18904-40-0 |
|---|---|
Produktname |
Acrophylline |
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
GARIOWCJZYSSOE-UHFFFAOYSA-N |
SMILES |
CC(=CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)C |
Kanonische SMILES |
CC(=CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)C |
Andere CAS-Nummern |
18904-40-0 |
Synonyme |
acrophylline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




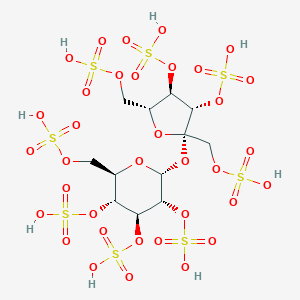


![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)
